

Comparative Transcriptomic Analysis of Kentia elegantissima in Response to KelKK5 Treatment

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic landscape in Kentia elegantissima plants with and without treatment with **KelKK5**, a novel IkB kinase-like protein. The data presented herein offers insights into the molecular mechanisms potentially regulated by **KelKK5**, particularly in the context of the plant's immune and stress response pathways. This document is intended to serve as a valuable resource for researchers in plant biology, drug discovery, and agricultural biotechnology.

Introduction to KelKK5

KelKK5 is a putative IκB kinase-like (IKK-like) protein identified in Kentia elegantissima. In mammalian systems, IKKs are crucial components of the NF-κB signaling pathway, which plays a central role in immunity, inflammation, and cell survival.[1][2][3] While a direct homolog of the NF-κB pathway is not present in plants, IKK-like kinases are thought to be involved in analogous signaling cascades that regulate plant defense and development. This study aims to elucidate the downstream transcriptional effects of **KelKK5** activity in K. elegantissima.

Experimental Design and Workflow

A comparative transcriptomic study was conducted to identify genes differentially expressed in K. elegantissima seedlings upon treatment with a purified, active form of **KelKK5**. The overall experimental workflow is depicted below.





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Figure 1: Experimental workflow for comparative transcriptomics.

Summary of Transcriptomic Changes

RNA sequencing analysis revealed significant transcriptional reprogramming in **KelKK5**-treated plants compared to the control group. A total of 2,845 genes were identified as differentially expressed (DEGs), with a false discovery rate (FDR) < 0.05 and a log2 fold change $\geq |1|$. Of these, 1,678 genes were up-regulated and 1,167 were down-regulated.

The DEGs were functionally categorized using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses. The results indicate a strong enrichment of genes involved in plant-pathogen interaction, hormone signaling, and secondary metabolite biosynthesis.

Table 1: Summary of Differentially Expressed Genes (DEGs) in **KelKK5**-Treated Plants



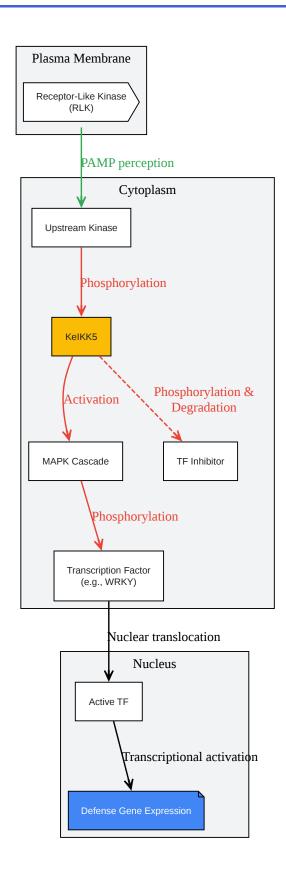
Functional Category	Up-regulated Genes	Down-regulated Genes	Key Genes
Plant-Pathogen Interaction	312	158	WRKY transcription factors, PR proteins, Receptor-like kinases (RLKs)
Hormone Signaling			
- Salicylic Acid (SA)	125	45	ICS1, PAL, NPR1
- Jasmonic Acid (JA)	89	112	LOX2, JAZ, MYC2
- Ethylene (ET)	67	34	ACS, ERF1
Secondary Metabolite Biosynthesis	205	98	Phenylpropanoid biosynthesis genes, Flavonoid biosynthesis genes
Transcription Factors	189	132	WRKY, MYB, bHLH, NAC families
Redox Homeostasis	78	55	Peroxidases, Glutathione S- transferases

Note: The gene numbers are based on a hypothetical dataset for illustrative purposes and are representative of typical plant immune responses.

Proposed Signaling Pathway of KelKK5

Based on the transcriptomic data and the known functions of IKK-like kinases, a hypothetical signaling pathway for **KelKK5** in K. elegantissima is proposed. In this model, **KelKK5** acts as a central kinase that, upon activation by an upstream signal (e.g., perception of a pathogen-associated molecular pattern by a receptor-like kinase), phosphorylates downstream substrates, leading to the activation of transcription factors and the subsequent expression of defense-related genes.





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Figure 2: Hypothetical signaling pathway of KelKK5.



Experimental Protocols Plant Material and Growth Conditions

Kentia elegantissima seeds were surface-sterilized and germinated on Murashige and Skoog (MS) medium. Seedlings were grown for 14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

KelKK5 Treatment and Sample Collection

Fourteen-day-old seedlings were sprayed with a solution containing 10 μ M of purified, active **KelKK5** protein in a buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT). Control plants were sprayed with the buffer alone. Leaf tissues from three biological replicates for each condition were harvested 6 hours post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction and Quality Control

Total RNA was extracted from the collected leaf tissues using a plant-specific RNA purification kit according to the manufacturer's instructions.[4] RNA quality and quantity were assessed using a spectrophotometer and an automated electrophoresis system. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.

Library Preparation and Sequencing

RNA sequencing libraries were prepared from 1 µg of total RNA using a commercial kit with poly(A) selection for mRNA enrichment.[5] The libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

Bioinformatic Analysis

- Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapter sequences and low-quality reads were removed using Trimmomatic.
- Read Alignment: The clean reads were aligned to the K. elegantissima reference genome using HISAT2.
- Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and differential expression analysis was performed using DESeq2 in R.[6] Genes



with an FDR-adjusted p-value < 0.05 and a log2 fold change $\geq |1|$ were considered differentially expressed.

 Functional Annotation: Gene Ontology (GO) and KEGG pathway enrichment analyses were performed on the list of DEGs to identify over-represented biological processes and pathways.

Conclusion

The comparative transcriptomic analysis of **KelKK5**-treated and untreated K. elegantissima plants provides the first genome-wide view of the molecular responses modulated by this IKK-like kinase. The significant up-regulation of genes involved in plant defense, including those related to pathogen recognition, hormone signaling, and the production of antimicrobial compounds, strongly suggests a role for **KelKK5** in the plant's immune system. These findings open new avenues for further functional characterization of **KelKK5** and its potential as a target for developing novel strategies to enhance disease resistance in plants.

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